molecular formula C26H23N5O3S B2783913 N-(2-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111020-64-4

N-(2-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B2783913
CAS No.: 1111020-64-4
M. Wt: 485.56
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a heterocyclic compound featuring a fused triazoloquinazoline core substituted with a phenethyl group at position 4 and a thioacetamide moiety linked to a 2-methoxyphenyl ring. Its synthesis likely involves cyclization reactions, as seen in analogous triazoloquinazoline derivatives . The compound’s structure is characterized by:

  • Phenethyl substituent: Enhances lipophilicity and may influence receptor binding.
  • Thioacetamide linkage: Introduces sulfur-based reactivity and hydrogen-bonding capacity.
  • 2-Methoxyphenyl group: Modulates electronic properties and solubility via the methoxy substituent.

Spectroscopic confirmation (IR, $^1$H NMR, and mass spectrometry) would align with methods used for structurally related compounds .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3S/c1-34-22-14-8-6-12-20(22)27-23(32)17-35-26-29-28-25-30(16-15-18-9-3-2-4-10-18)24(33)19-11-5-7-13-21(19)31(25)26/h2-14H,15-17H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVVXFKKNMYDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a compound belonging to the class of quinazoline derivatives. Quinazolines and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C27H25N5O2SC_{27}H_{25}N_{5}O_{2}S, with a molecular weight of 483.59 g/mol. Its structure features a quinazoline core modified with a methoxyphenyl group and a thioacetamide moiety.

PropertyValue
Molecular FormulaC27H25N5O2S
Molecular Weight483.59 g/mol
IUPAC NameThis compound
CAS Number1111038-93-7

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting various cancer cell lines.

Case Study: Antitumor Activity

In one study evaluating the anticancer potential of quinazoline derivatives:

  • Compound Tested : A related quinazoline derivative.
  • Cell Lines : A549 (lung cancer), MCF7 (breast cancer).
  • Results : The compound exhibited an IC50 value of 0.009 µM against EGFR and 0.021 µM against HER2 receptors.
  • : The derivative displayed potent inhibitory activity on cancer cell proliferation and could be a lead for further development as an anticancer agent .

Antimicrobial Activity

Quinazolines have also been investigated for their antimicrobial properties. The biological activity of this compound against various pathogens remains to be fully elucidated; however, related compounds have demonstrated efficacy against bacteria and fungi.

Table: Antimicrobial Efficacy of Related Quinazolines

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Quinazoline Derivative AStaphylococcus aureus12 µg/mL
Quinazoline Derivative BEscherichia coli8 µg/mL
Quinazoline Derivative CCandida albicans16 µg/mL

Anticonvulsant Activity

The anticonvulsant potential of triazole derivatives has been explored extensively. This compound may exhibit similar properties based on its structural analogs.

Research Findings

In a systematic review of triazole derivatives:

  • Testing Method : Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) models.
  • Results : Some derivatives showed significant anticonvulsant activity at doses of 30 mg/kg and 100 mg/kg.
  • Mechanism : Binding affinity to voltage-gated sodium channels was comparable to established anticonvulsants like phenytoin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Triazoloquinazoline Derivatives
  • Compound 8 (): Methyl group at position 4 and a thioacetamido-3-methylbutanoate ester. Exhibits a melting point of 94–95°C and distinct $^1$H NMR signals (e.g., δ 1.91 ppm for CH$_3$) .
  • Target Compound : Replaces the methyl group with phenethyl, increasing steric bulk and hydrophobicity. The 2-methoxyphenylacetamide substituent may enhance solubility compared to ester-linked groups in Compound 8 .
Benzimidazole-Triazole Hybrids ()

Compounds like 9a–9e feature benzimidazole and triazole cores with thiazole-acetamide linkages. For example:

  • 9c : Contains a 4-bromophenyl-thiazole group, introducing electron-withdrawing effects. Melting points range from 92–129°C, with IR peaks at 1670–1657 cm$^{-1}$ (C=O stretch) .
Table 1: Key Substituent Comparisons
Compound Core Structure R-Group (Position) Melting Point (°C) Notable Spectral Features (IR/NMR)
Target Compound Triazoloquinazoline Phenethyl (4), 2-MeOPh (S-linked) N/A Expected C=O stretch ~1650–1670 cm$^{-1}$
Compound 8 () Triazoloquinazoline Methyl (4), Thioester 94–95 δ 1.91 ppm (CH$_3$), 1670 cm$^{-1}$ (C=O)
9c () Benzimidazole-Triazole 4-Bromophenyl-thiazole N/A IR: 1670 cm$^{-1}$ (C=O); $^1$H NMR: δ 7.52–7.94 ppm (Ar-H)
11f () Triazole-Nitroquinoxaline Nitroquinoxaline N/A IR: 1649 cm$^{-1}$ (C=O); MS: m/z 384 [M+H]+
Key Observations:
  • Lipophilicity : Phenethyl and bromophenyl groups increase hydrophobicity compared to methoxy or nitro substituents .
  • Electronic Effects : Methoxy groups (electron-donating) may enhance solubility, while nitro groups (electron-withdrawing) improve electrophilic reactivity .
  • Spectral Signatures : Triazoloquinazoline derivatives show consistent C=O stretches (~1650–1670 cm$^{-1}$), whereas benzimidazole hybrids exhibit broader aromatic proton signals .

Q & A

Q. What are the optimal reaction conditions for synthesizing the compound with high purity and yield?

  • Methodological Answer : Synthesis optimization involves:
  • Stepwise Cyclization : Start with precursor molecules (e.g., substituted quinazolinones and triazole derivatives) under acidic/basic conditions to form the triazoloquinazoline core .
  • Thioacetamide Coupling : Use coupling agents like EDCI/HOBt or thiophosgene to introduce the thioacetamide moiety. Reaction temperatures (60–80°C) and anhydrous solvents (DMF, THF) improve yield .
  • Purification : Column chromatography (silica gel, eluent: CHCl₃:MeOH 9:1) and recrystallization (ethanol/water) enhance purity .

Table 1 : Key Reaction Parameters from Analogous Syntheses

StepConditionsYield (%)Reference
Core CyclizationH₂SO₄, 25°C, 24h85–90
Thioacetamide AdditionThiophosgene, DMF, 70°C, 6h70–75
Final PurificationSilica gel (CHCl₃:MeOH)>95% purity

Q. Which spectroscopic techniques are most effective for characterizing the compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, triazole protons at δ 8.1–8.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 506.12) .
  • IR Spectroscopy : Key peaks include C=O (1650–1680 cm⁻¹) and S–C=N (650–700 cm⁻¹) .
  • X-ray Diffraction : Resolves crystal structure and confirms stereochemistry of intermediates .

Advanced Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of the compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified phenethyl, methoxyphenyl, or triazole groups. Compare bioactivity (e.g., IC₅₀ in enzyme assays) .
  • Computational Docking : Use software like AutoDock to model interactions with target proteins (e.g., kinases, GPCRs). Prioritize residues with hydrogen bonding (e.g., quinazoline C=O with Arg45) .
  • Pharmacophore Mapping : Identify critical moieties (e.g., thioacetamide sulfur) using 3D-QSAR models .

Table 2 : Example SAR Findings from Analogous Compounds

Modification SiteBioactivity Change (vs. Parent)Reference
Phenethyl → Benzyl2× ↓ Anticancer activity
Methoxy → Chloro3× ↑ Enzyme inhibition

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .

Q. How can solubility challenges be addressed in in vitro assays?

  • Methodological Answer :
  • Co-Solvents : Use DMSO (≤0.1%) or β-cyclodextrin inclusion complexes .
  • Salt Formation : Synthesize hydrochloride or sodium salts to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) .

Data Analysis & Mechanistic Studies

Q. What computational tools predict the compound’s metabolic stability?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism and plasma protein binding .
  • Metabolite Identification : Perform in silico fragmentation (e.g., Mass Frontier) to predict Phase I/II metabolites .

Q. How can X-ray diffraction resolve synthetic intermediate structures?

  • Methodological Answer :
  • Co-Crystal Analysis : Co-crystallize intermediates with stabilizing agents (e.g., benzoic acid) to improve diffraction quality .
  • Data Refinement : Use SHELX or Olex2 to solve crystal structures and validate bond angles/distances .

Toxicity & Safety

Q. What in vitro/in vivo models assess the compound’s toxicity profile?

  • Methodological Answer :
  • In Vitro : MTT assay on HEK293 cells (LD₅₀) and Ames test for mutagenicity .
  • In Vivo : Acute toxicity studies in rodents (OECD 423 guidelines) with histopathology .

Notes

  • References : Ensure all protocols comply with institutional safety guidelines.
  • Data Sources : Prioritize peer-reviewed journals over commercial databases (e.g., PubChem over BenchChem) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.